
7-hydroxy-4-methylchromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-hydroxy-4-methylchromen-2-one, also known as 4-methylumbelliferone, is a derivative of coumarin. It is a naturally occurring compound found in various plants and is known for its fluorescent properties. The compound has a molecular formula of C10H8O3 and a molecular weight of 176.17 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
7-hydroxy-4-methylchromen-2-one can be synthesized through the Pechmann condensation reaction. This involves the reaction of resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is then purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
7-hydroxy-4-methylchromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Halogenated or nitrated derivatives
科学的研究の応用
7-hydroxy-4-methylchromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for enzyme activity assays.
Biology: Employed in studying cellular processes due to its fluorescent properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of biodegradable polymers and packaging materials
作用機序
The mechanism of action of 7-hydroxy-4-methylchromen-2-one involves its interaction with various molecular targets. It can inhibit hyaluronan synthesis by acting on hyaluronan synthase enzymes. This inhibition leads to reduced cellular proliferation and migration, making it a potential candidate for anticancer therapies .
類似化合物との比較
Similar Compounds
Coumarin: The parent compound with similar fluorescent properties.
7-hydroxycoumarin: Lacks the methyl group but shares similar biological activities.
4-methylcoumarin: Lacks the hydroxyl group but has similar chemical reactivity.
Uniqueness
7-hydroxy-4-methylchromen-2-one is unique due to its combination of a hydroxyl group and a methyl group, which confer distinct chemical and biological properties. Its strong fluorescence and ability to inhibit hyaluronan synthesis make it particularly valuable in research and therapeutic applications .
特性
分子式 |
C10H8O3 |
|---|---|
分子量 |
178.15 g/mol |
IUPAC名 |
7-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C10H8O3/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5,11H,1H3/i6+1,10+1 |
InChIキー |
HSHNITRMYYLLCV-UFYQYTSASA-N |
異性体SMILES |
C[13C]1=C[13C](=O)OC2=C1C=CC(=C2)O |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




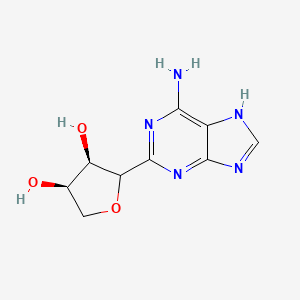
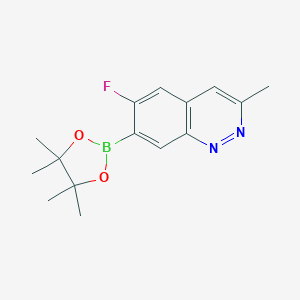
![5-Fluoro-3-iodo-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13344889.png)
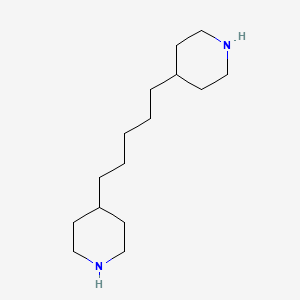
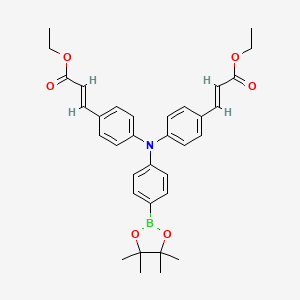
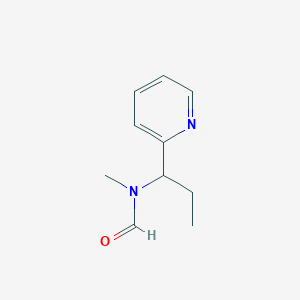
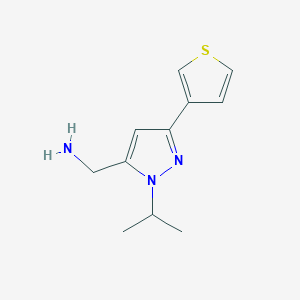
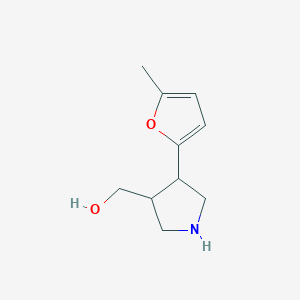
![5,7-Dimethyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13344932.png)
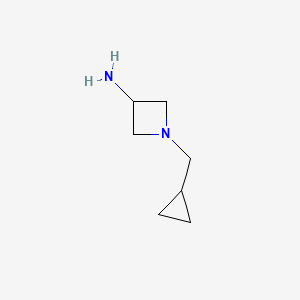
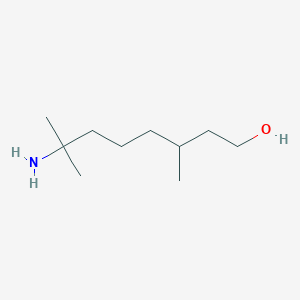
![1-Isopropyl-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B13344945.png)
